2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Facile Synthesis Approaches : Research demonstrates a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, showcasing the compound's relevance in the facile construction of biologically and medicinally important molecules. This method, involving the reaction of ethoxycarbonylmalonaldehyde with specific reagents, underscores the compound's utility in organic synthesis (Torii, Inokuchi, & Kubota, 1986).
Pharmaceutical Applications
Drug Synthesis and Potential Therapeutics : The synthesis of nicotinic acid derivatives, including efforts to create efficient routes to 2-trifluoromethyl-nicotinic acid derivatives, highlights the importance of such compounds in the development of pharmaceuticals. These derivatives have been identified as key intermediates in the production of COMT inhibitors, indicating the potential of 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).
Agricultural Chemistry
Herbicide Development : The design and synthesis of aryl-formyl piperidinone HPPD inhibitors, incorporating natural product fragments, demonstrate the application of nicotinic acid derivatives in developing herbicidal agents. This research offers insights into the potential agricultural applications of this compound in creating new herbicides (Fu et al., 2021).
Materials Science
Extraction and Separation Technologies : Studies on the intensification of nicotinic acid separation using organophosphorus solvating extractants highlight the compound's role in improving extraction processes. This research may suggest applications of similar compounds in the purification and separation of chemical entities, relevant to food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets.
Mode of action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound might interact with its targets in a way that leads to these effects.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to summarize the affected pathways and their downstream effects. Indole derivatives are known to be involved in a wide range of biological activities and could potentially affect multiple biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, indole derivatives are known to have various biological activities , suggesting that this compound might also have diverse effects at the molecular and cellular level.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-25-12-7-5-11(6-8-12)20-15(21)10-14(17(20)22)26-16-13(18(23)24)4-3-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIPDDXUOYKDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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